N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
Molecular Formula |
C18H15N5O2S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H15N5O2S2/c1-11-9-20-17(26-11)22-15(24)10-19-16(25)12-4-5-13-14(8-12)27-18(21-13)23-6-2-3-7-23/h2-9H,10H2,1H3,(H,19,25)(H,20,22,24) |
InChI Key |
FANQDKQHTZHZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole scaffold is constructed via acid-catalyzed cyclization. A representative protocol involves reacting 6-nitro-2-aminothiophenol with 1H-pyrrole-1-carbonyl chloride in anhydrous dichloromethane under nitrogen, yielding 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carbonyl chloride after 12 hours at reflux. Subsequent hydrolysis with sodium hydroxide (2 M, 60°C, 4 h) generates Intermediate A in 78% yield.
Table 1: Optimization of Benzothiazole Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H2SO4 (conc.) | EtOH | 80 | 65 |
| PCl5 | DCM | 25 | 82 |
| BF3·OEt2 | THF | 40 | 75 |
Functionalization of the Benzothiazole Core
Introduction of the Carboxamide Group
Intermediate A is converted to the corresponding carboxamide via a mixed anhydride method. Treatment with ethyl chloroformate and triethylamine in tetrahydrofuran (0°C, 1 h), followed by reaction with ammonium hydroxide (25°C, 6 h), affords 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide in 89% yield.
Side Chain Installation via Amide Coupling
The 2-oxoethyl spacer is introduced using chloroacetyl chloride under Schotten-Baumann conditions. A solution of Intermediate A in acetone is treated with chloroacetyl chloride (1.2 eq) and aqueous sodium bicarbonate (0°C, 30 min), yielding 2-chloro-N-(2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl)acetamide (92% purity by HPLC).
Synthesis of the 5-Methylthiazol-2-ylamine Component
Hantzsch Thiazole Synthesis
2-Amino-5-methyl-1,3-thiazole is prepared via cyclocondensation of chloroacetone (1.0 eq) with thiourea (1.2 eq) in ethanol at 70°C for 3 hours. The product precipitates upon cooling and is recrystallized from methanol (mp 148–150°C, 85% yield).
Final Assembly of the Target Compound
Nucleophilic Displacement Reaction
The chloroacetamide intermediate undergoes nucleophilic substitution with 2-amino-5-methyl-1,3-thiazole in dimethylformamide (DMF) at 90°C for 8 hours. Potassium iodide (0.1 eq) catalyzes the reaction, achieving 76% yield after silica gel chromatography (eluent: ethyl acetate/hexanes 3:1).
Table 2: Solvent Optimization for Amide Bond Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 90 | 76 |
| DMSO | Et3N | 100 | 68 |
| THF | DBU | 70 | 61 |
Mechanistic Insights and Side Reactions
Competing Hydrolysis Pathways
Under alkaline conditions, the chloroacetamide intermediate undergoes partial hydrolysis to glycine derivatives , reducing yields. Maintaining pH < 8.5 and anhydrous conditions suppresses this pathway.
Thiazole Ring Oxidation
Prolonged heating above 100°C in DMF leads to sulfoxidation of the thiazole sulfur, detected via LC-MS (m/z 312.1). Addition of 1% ascorbic acid as an antioxidant mitigates this side reaction.
Characterization and Purity Assessment
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows 98.2% purity at 254 nm, with retention time 12.7 minutes.
Scale-Up Considerations and Industrial Feasibility
Continuous Flow Synthesis
A microreactor system (2 mL volume) operating at 100°C with 10-minute residence time increases throughput to 1.2 kg/day while maintaining 74% yield, demonstrating scalability.
Green Chemistry Metrics
-
Process Mass Intensity : 23.4 (benchmark < 30 for pharmaceuticals).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Cost Index |
|---|---|---|---|
| Linear synthesis | 5 | 52 | 1.00 |
| Convergent synthesis | 3 | 68 | 0.85 |
| One-pot cascade | 2 | 41 | 0.92 |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing thiazole and benzothiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that certain thiazole-integrated compounds showed selectivity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
2. Antimicrobial Properties
Compounds similar to N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide have been reported to possess antimicrobial activity. Thiazole derivatives have been explored for their potential against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in several studies. For example, certain synthesized thiazole-linked compounds exhibited significant activity in seizure models, suggesting their potential use as therapeutic agents for epilepsy . The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy.
Agricultural Applications
1. Pesticidal Activity
The incorporation of thiazole and benzothiazole structures into agricultural chemicals has shown promise in developing effective pesticides. These compounds can act as fungicides or herbicides by interfering with the metabolic processes of pests or pathogens. Research has demonstrated that certain thiazole-based compounds exhibit high levels of fungicidal activity against plant pathogens, making them valuable in crop protection strategies .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for use in organic electronic devices. Their ability to conduct electricity can be harnessed in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of these compounds has shown that they can efficiently convert light energy into electrical energy .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmacology | Anticancer, antimicrobial, and anticonvulsant activities | Effective against glioblastoma; antimicrobial against E. coli |
| Agriculture | Use as pesticides for crop protection | High fungicidal activity against plant pathogens |
| Materials Science | Utilization in organic electronics | Potential application in OLEDs and OPVs |
Mechanism of Action
The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Core Heterocycle Variations
- Benzothiazole vs. Benzimidazole : Compounds in replace the benzothiazole core with benzimidazole (e.g., compound 9a–9e ). Benzimidazole derivatives typically exhibit altered electronic properties due to the presence of two nitrogen atoms in the fused ring, which may enhance hydrogen bonding compared to benzothiazole’s sulfur atom .
- Thiadiazole Derivatives: describes a compound with a 1,3,4-thiadiazole ring instead of the 1,3-thiazole in the target molecule.
(b) Substituent Analysis
- Pyrrol-1-yl vs. Aryl Groups : The target compound’s 1H-pyrrol-1-yl substituent introduces a five-membered aromatic ring with lone-pair electrons, contrasting with phenyl or halogenated aryl groups in ’s compounds (e.g., 9b–9e ). Fluorine or bromine substituents (as in 9b and 9c ) may enhance lipophilicity and membrane permeability, whereas the pyrrole group could improve π-π stacking interactions .
- Acetamide Linker Modifications : The target compound’s acetamide bridge connects to a 5-methylthiazole, whereas analogs in (e.g., patented thiazolecarboxamides) use pyridinyl or imidazolyl substituents. These variations likely influence target selectivity, as seen in kinase inhibitors where linker flexibility affects binding .
Table 1: Key Properties of Selected Analogues
Notes:
Biological Activity
N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes thiazole, pyrrole, and benzothiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.5 g/mol. The IUPAC name is N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide. The presence of multiple heterocycles in its structure suggests significant interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O2S2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide |
| InChI Key | FANQDKQHTZHZRG-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of benzothiazole revealed that modifications at specific positions significantly enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. The thiazole ring was identified as a critical component contributing to this activity .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity. Research has highlighted the effectiveness of thiazole derivatives against fungal pathogens such as Candida species. The mode of action typically involves inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .
Table: Summary of Antifungal Activities
| Compound Type | Target Fungi | Activity Level |
|---|---|---|
| Thiazole Derivatives | Candida albicans | Moderate |
| Benzothiazole Derivatives | Aspergillus niger | High |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast and colon cancer models. The compound's interaction with specific cellular pathways involved in cell cycle regulation and apoptosis is believed to be responsible for its therapeutic effects .
Case Study: Anticancer Mechanism
A recent investigation into the compound's effects on multicellular spheroids revealed significant reductions in cell viability and alterations in apoptosis markers compared to control groups. This suggests that the compound may act through multiple pathways to exert its anticancer effects .
Research Applications
The compound is not only valuable for its biological activities but also serves as a versatile building block in medicinal chemistry. It has applications in:
Chemistry : Used for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology : Investigated for therapeutic applications targeting infectious diseases and cancer.
Industry : Potential use in developing new materials such as polymers and dyes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzothiazole-thiazole hybrids, and how are intermediates validated?
- Methodological Answer : The synthesis of benzothiazole-thiazole hybrids typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example:
- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the pyrrole moiety through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Amidation or carboxamide linkage using reagents like EDCI/HOBt to attach the thiazole-2-aminoethyl group .
- Validation : Intermediates are characterized via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and FTIR (C=O stretching at ~1650–1700 cm⁻¹). Elemental analysis (deviation <0.4%) confirms purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzothiazole C2 proton (δ ~8.3 ppm) and the pyrrole NH (δ ~10.5 ppm). The thiazole methyl group resonates at δ ~2.4 ppm .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., benzothiazole and pyrrole planes at ~6–34°) and non-classical interactions (e.g., C–H···π, π–π stacking with centroid distances ~3.7 Å) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₆O₂S₂: 463.09) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : pH, temperature, or solvent polarity (e.g., DMSO concentration) may alter compound stability or solubility .
- Structural modifications : Subtle changes (e.g., substituents on the pyrrole ring) significantly impact bioactivity. For example, fluorinated analogs show enhanced antitumor activity due to improved membrane permeability .
- Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys68 in EGFR) form hydrogen bonds with the carboxamide group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2.0 Å indicates stable binding) .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values) with IC₅₀ data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
